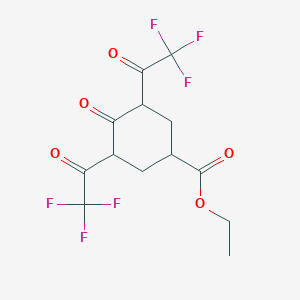
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C13H12F6O5 and a molecular weight of 362.22 g/mol This compound is characterized by the presence of two trifluoroacetyl groups and a carbethoxy group attached to a cyclohexanone ring
Métodos De Preparación
The synthesis of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves several steps. One common method includes the reaction of cyclohexanone with ethyl chloroformate to introduce the carbethoxy group. . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Análisis De Reacciones Químicas
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Aplicaciones Científicas De Investigación
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
4-Carbethoxy-2,6-bis(trifluoroacetyl)cyclohexanone can be compared with other similar compounds such as:
2,6-Diacetylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.
4-Carbethoxy-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, leading to different reactivity and applications.
2,6-Bis(trifluoroacetyl)cyclohexanone: Lacks the carbethoxy group, affecting its solubility and chemical behavior.
Propiedades
Fórmula molecular |
C13H12F6O5 |
|---|---|
Peso molecular |
362.22 g/mol |
Nombre IUPAC |
ethyl 4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H12F6O5/c1-2-24-11(23)5-3-6(9(21)12(14,15)16)8(20)7(4-5)10(22)13(17,18)19/h5-7H,2-4H2,1H3 |
Clave InChI |
MEQIRKYEFNDMTF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
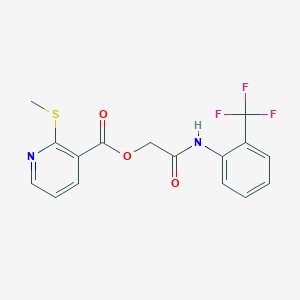
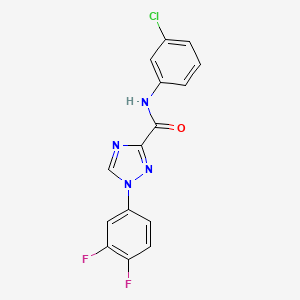
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
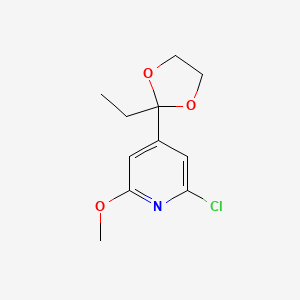
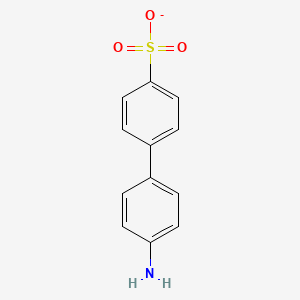
![Ethyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15281847.png)
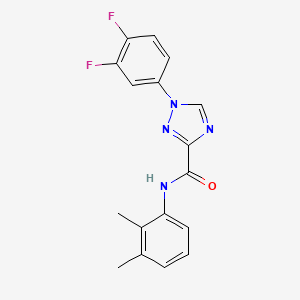
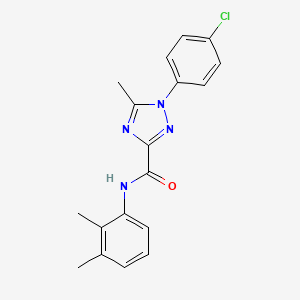
![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide](/img/structure/B15281871.png)
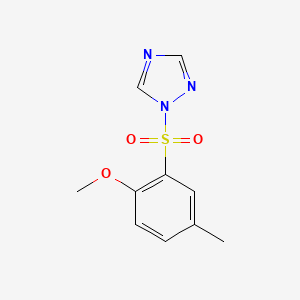
![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
![5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)
